Sodium oxide

Overview

Description

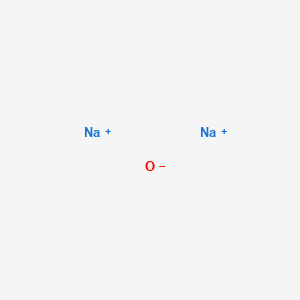

Sodium oxide (Na₂O) is an inorganic alkali metal oxide composed of two sodium atoms and one oxygen atom. It is a white crystalline solid with a molar mass of 61.98 g/mol . Na₂O is highly reactive with water, forming sodium hydroxide (NaOH), and is typically synthesized through the oxidation of sodium metal or thermal decomposition of sodium peroxide (Na₂O₂). Industrially, it is introduced into materials like ceramics, glass, and cement via sodium-rich precursors such as feldspar . Its role in alkali-activated blast-furnace slag enhances compressive strength and reduces pore size, making it critical in construction materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium oxide can be synthesized through several methods:

- Sodium metal reacts with oxygen at elevated temperatures to form this compound:

Direct Oxidation of Sodium: 2Na+21O2→Na2O

Sodium reacts with sodium hydroxide to produce this compound and hydrogen gas:Reaction with Sodium Hydroxide: 2Na+2NaOH→2Na2O+H2

Reaction with Sodium Peroxide or Sodium Nitrite: Sodium can also react with sodium peroxide or sodium nitrite to form this compound

Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of sodium azide and sodium nitrate:

5NaN3+NaNO3→3Na2O+8N2

This method is preferred due to its efficiency and the availability of raw materials .

Types of Reactions:

- this compound reacts readily with water to form sodium hydroxide, a highly exothermic reaction:

Reaction with Water: Na2O+H2O→2NaOH

this compound reacts with carbon dioxide to form sodium carbonate:Reaction with Carbon Dioxide: 2Na2O+3CO2→2Na2CO3

this compound reacts with acids such as hydrochloric acid to form sodium chloride and water:Reaction with Acids: Na2O+2HCl→2NaCl+H2O

Common Reagents and Conditions:

Water: Reacts at room temperature.

Carbon Dioxide: Requires elevated temperatures.

Major Products:

- Sodium Hydroxide (NaOH)

- Sodium Carbonate (Na₂CO₃)

- Sodium Chloride (NaCl)

Scientific Research Applications

Sodium oxide has a wide range of applications in scientific research and industry:

- Glass Manufacture: Used as a flux to lower the melting point of silica, making the glass-forming process more energy-efficient.

- Ceramics: Acts as a flux for glazing and enameling.

- Desiccants: Due to its hygroscopic nature, it is used as a desiccant in laboratory environments.

- Chemical Analysis: Utilized in labs for fusions, aiding in the dissolution of samples for analysis .

Mechanism of Action

Sodium oxide exerts its effects primarily through its reactivity with water and other compounds. When it reacts with water, it forms sodium hydroxide, which is a strong base. This reaction is highly exothermic and can generate significant heat. The formation of sodium hydroxide from this compound involves the transfer of electrons, resulting in the formation of ionic bonds between sodium and hydroxide ions .

Comparison with Similar Compounds

Alkali Metal Oxides

Sodium Oxide (Na₂O) vs. Potassium Oxide (K₂O)

- Chemical Reactivity : Both Na₂O and K₂O react vigorously with water to form hydroxides (NaOH and KOH, respectively). However, K₂O is more hygroscopic and reactive due to potassium’s lower ionization energy .

- Applications :

- Structural Behavior : In layered oxide materials for batteries, Na₂O-based compounds favor octahedral coordination in sodium-ion batteries, whereas K⁺ ions in similar systems exhibit distinct interlayer spacing due to larger ionic radii .

This compound (Na₂O) vs. Lithium Oxide (Li₂O)

- Ionic Radius and Basicity : Li₂O has a smaller ionic radius (Li⁺: 0.76 Å vs. Na⁺: 1.02 Å), leading to higher basicity and stronger ionic bonding.

- Battery Applications : Li₂O derivatives dominate lithium-ion battery cathodes, while Na₂O-based materials are emerging in sodium-ion batteries due to sodium’s abundance and cost-effectiveness .

Table 1: Key Properties of Alkali Metal Oxides

| Property | Na₂O | K₂O | Li₂O |

|---|---|---|---|

| Molar Mass (g/mol) | 61.98 | 94.20 | 29.88 |

| Reactivity with Water | Vigorous | More vigorous | Moderate |

| Common Applications | Ceramics, slag activation | Glass, fertilizers | Batteries, ceramics |

Other Sodium Compounds

This compound (Na₂O) vs. Sodium Hydroxide (NaOH)

- Basicity : NaOH is a strong base in aqueous solutions, while Na₂O acts as a basic anhydride, reacting with water to form NaOH.

- Industrial Use : NaOH is pivotal in chemical manufacturing (e.g., soap, paper), whereas Na₂O is primarily a precursor in ceramics and glass .

Transition Metal Oxides

This compound (Na₂O) vs. Zinc Oxide (ZnO)

- Functionality: Na₂O serves as a flux in enamels, reducing viscosity and improving adhesion . ZnO is a semiconductor used in electronics and UV-blocking coatings.

Table 2: Functional Comparison of Na₂O and ZnO

| Property | Na₂O | ZnO |

|---|---|---|

| Role in Reactions | Basic flux, slag activation | Photocatalytic, semiconductor |

| Compound Formation | No phyllocyanin complexes | Forms phyllocyanin with acetic acid |

| Thermal Stability | Stable up to 1,275°C | Decomposes above 1,975°C |

Research Findings and Industrial Relevance

- Compressive Strength in Alkali-Activated Slag : Increasing Na₂O content (1–3 wt%) in slag pastes elevates 28-day compressive strength from 27.5 MPa to 70 MPa, with reduced pore sizes observed via SEM .

- Layered Oxide Batteries : Na₂O-based cathodes (e.g., P2-type NaₓMO₂) exhibit superior cycling stability compared to Li analogues, attributed to Na⁺’s larger ionic radius enabling reversible phase transitions .

- Ceramic Enamels : Na₂O in R-7 enamel formulations improves texture but increases crawling (surface defects) when combined with excess boric oxide, highlighting application-specific trade-offs .

Biological Activity

Sodium oxide (Na₂O) is an inorganic compound that plays a significant role in various biological and biomedical applications. Its properties, particularly in the context of biocompatibility and bioactivity, have garnered considerable attention in recent years. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Overview of this compound

- Chemical Formula: Na₂O

- Molecular Weight: 61.98 g/mol

- CAS Registry Number: 12401-86-4

This compound is primarily known for its role as a precursor in the production of sodium-containing compounds and glasses. Its solubility and reactivity can significantly influence biological interactions, particularly in bioactive glasses used in medical applications.

Biocompatibility and Cytotoxicity

Research indicates that this compound content in bioactive glasses affects their biocompatibility. Higher concentrations of this compound have been associated with cytotoxic responses in preliminary studies. For instance, a study found that increased this compound content led to higher cytotoxicity due to ion exchange reactions at the glass surface, which altered the pH of the surrounding media .

Table 1: Influence of this compound on Bioactive Glass Properties

| This compound Content (%) | Cytotoxicity Level | Glass Transition Temperature (°C) | Thermal Expansion Coefficient |

|---|---|---|---|

| 0 | Low | 550 | 8.5 |

| 10 | Moderate | 520 | 9.0 |

| 20 | High | 490 | 9.5 |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties, particularly when incorporated into metal oxide nanoparticles. These nanoparticles can generate reactive oxygen species (ROS) upon interacting with bacteria, leading to oxidative stress and cell death . The mechanism involves disruption of cellular respiration and damage to cellular structures.

Case Study: Antimicrobial Effects of this compound Nanoparticles

A study demonstrated that this compound nanoparticles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to penetrate bacterial membranes and induce oxidative damage .

Applications in Biomedical Engineering

This compound's role extends into biomedical engineering, particularly in the development of bioactive materials for tissue engineering. Its incorporation into glass ceramics enhances bioactivity, promoting cell adhesion and proliferation.

Table 2: Applications of this compound in Biomedical Engineering

| Application | Description |

|---|---|

| Bone Regeneration | Enhances osteoconductivity and supports bone healing |

| Drug Delivery Systems | Used as a carrier for controlled drug release |

| Wound Healing Materials | Promotes antimicrobial properties in wound dressings |

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Bioactive Glasses: Research shows that altering the this compound content can control the degradation rates and bioactivity of glasses used in bone repair .

- Antimicrobial Properties: A systematic investigation revealed that this compound nanoparticles could effectively inhibit bacterial growth by inducing oxidative stress .

- Thermal Stability: Studies on thermal decomposition indicate that this compound can be thermally stable under specific conditions, which is crucial for its application in high-temperature environments .

Chemical Reactions Analysis

Reaction with Water

Sodium oxide reacts violently with water in a highly exothermic process to form sodium hydroxide:

This reaction is rapid and releases significant heat, necessitating careful handling to avoid thermal hazards. The resulting NaOH solution is strongly alkaline (pH ~14) .

Reaction with Acids

NaO neutralizes acids to produce corresponding salts and water. For example, with hydrochloric acid:

This reaction highlights NaO’s role as a strong base in acid-base chemistry.

Reaction with Carbon Dioxide

Exposure to atmospheric CO leads to carbonation, forming sodium carbonate:

This process is critical in industrial applications, such as glass manufacturing, where NaCO acts as a flux.

Thermal Decomposition

Under controlled conditions, NaO decomposes into sodium (Na) and oxygen (O):

Studies using thermal desorption spectroscopy (TDS) and thermodynamic simulations confirm this decomposition pathway, which is pivotal for energy-efficient water-splitting cycles .

Reaction with Alcohols

NaO reacts with alcohols to form sodium alkoxides:

These alkoxides are valuable intermediates in organic synthesis and catalysis.

Reduction of Metal Oxides

NaO acts as a reducing agent for certain metal oxides. For instance, with copper(II) oxide:

This reaction demonstrates NaO’s utility in metallurgical processes.

Research Insights

-

Structural Influence : NaO’s antifluorite crystal structure enhances its reactivity by facilitating ion mobility .

-

Industrial Relevance : Its role in the Solvay process (indirectly via NaCO) underscores its importance in glass and detergent industries .

-

Energy Applications : Low-temperature decomposition pathways (e.g., using Ti alloys) enable sustainable hydrogen production via thermochemical cycles .

Q & A

Basic Research Questions

Q. What are the common laboratory methods for synthesizing sodium oxide, and what are their key considerations?

Methodological Answer: this compound is typically synthesized via two primary routes:

-

Metallic Sodium Reaction : Reacting sodium hydroxide (NaOH) with metallic sodium (Na) under controlled conditions:

Key Considerations : Use anhydrous conditions to prevent unintended hydrolysis. Hydrogen gas is a by-product, requiring ventilation and explosion-proof equipment .

-

Thermal Decomposition : Heating sodium carbonate (Na₂CO₃) at 850°C:

Key Considerations : High-temperature furnaces and inert atmospheres (e.g., argon) are necessary to avoid carbonate reformation .

Q. What are the primary chemical reactions of this compound, and how are they utilized in material synthesis?

Methodological Answer : Na₂O reacts vigorously with:

-

Water : Produces sodium hydroxide (exothermic):

Used to generate alkaline solutions for glass etching or ceramic processing .

-

CO₂ : Forms sodium carbonate, critical in glass manufacturing:

-

Acids : Neutralization reactions yield salts (e.g., NaCl with HCl).

These reactions underpin its role in synthesizing silicates for ceramics and glasses .

Advanced Research Questions

Q. How can researchers optimize this compound content in vitrified waste forms to balance melting temperature and durability?

Methodological Answer : In vitrification (e.g., nuclear waste treatment), Na₂O content influences glass transition temperature () and chemical stability. A study demonstrated:

| Na₂O Content (%) | SiO₂/Al₂O₃ (%) | Melting Temp (°C) | Leach Resistance |

|---|---|---|---|

| 10 | 40–60 | 1350 | High |

| 20 | 40–60 | 1250 | Moderate |

| Procedure : |

- Add sodium hydroxide to precursor mixtures to increase Na₂O content.

- Use muffle furnaces at 1250–1350°C for homogeneous melting.

- Analyze leachability via ASTM C1285 (Product Consistency Test) .

Q. How can multi-criteria decision-making (MCDM) methods resolve contradictions in this compound synthesis data?

Methodological Answer : When conflicting data arise (e.g., purity variations from thermal vs. metallic synthesis), TOPSIS (Technique for Order Preference by Similarity to Ideal Solution) can rank methods by criteria:

| Criterion | Weight | Thermal Decomposition | Metallic Reaction |

|---|---|---|---|

| Purity (%) | 0.4 | 85 | 92 |

| Energy Cost (kW) | 0.3 | 120 | 80 |

| Safety Risk | 0.3 | High (CO₂) | Moderate (H₂) |

| Steps : |

Normalize data.

Calculate Euclidean distances from ideal/anti-ideal solutions.

Rank methods based on composite scores.

This approach balances trade-offs for optimal synthesis routes .

Q. How to design experiments to study oxide precipitation kinetics in sodium-cooled nuclear systems?

Methodological Answer : For sodium-cooled reactors, oxide precipitation in cold traps is studied via:

| Parameter | Range | Measurement Technique |

|---|---|---|

| Residence Time | 1–4 hours | Inductively Coupled Plasma (ICP-MS) |

| Temperature | 550–600°F (288–316°C) | Thermocouples |

| Oxide Capacity | 50–75% | Gravimetric Analysis |

| Protocol : |

- Simulate sodium flow in batch-cooling systems.

- Measure oxide concentration using diffusion coefficients () .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer :

Properties

IUPAC Name |

disodium;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCBUQHMOMHUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049781 | |

| Record name | Sodium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.979 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, WHITE LUMPS OR POWDER. | |

| Record name | Sodium oxide (Na2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: reaction | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.3 g/cm³ | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1313-59-3 | |

| Record name | Sodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium oxide (Na2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3075U8R23D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1275 °C (sublimes) | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.